3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
Description
3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is a synthetic piperidine derivative featuring a benzyl ester group, an ethyl-amino side chain, and a (S)-2-amino-3-methyl-butyryl moiety. Key structural attributes include:
- Benzyl ester: Enhances lipophilicity and may influence metabolic stability compared to smaller esters (e.g., tert-butyl) .
- Ethyl-amino substituent: Provides moderate steric bulk, balancing target binding and solubility.
- (S)-2-Amino-3-methyl-butyryl group: Introduces chirality and hydrophobic interactions critical for enantioselective activity.
The compound (Ref: 10-F081728) is listed as discontinued, suggesting challenges in synthesis, commercial demand, or stability issues .
Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c1-4-23(19(24)18(21)15(2)3)17-11-8-12-22(13-17)20(25)26-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17?,18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSMMJONJMTRSE-ZVAWYAOSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is a complex organic compound belonging to the piperidine class. This compound exhibits significant biological activity, primarily due to its unique structural features that facilitate interactions with various biological targets. The potential therapeutic applications of this compound are particularly relevant in the fields of neuroprotection and metabolic regulation.
Structural Characteristics
The compound's structure consists of:
- A piperidine ring , a six-membered nitrogen-containing heterocycle.
- An amino acid moiety that may act as an agonist or antagonist at specific receptors.
- A benzyl ester functional group , which contributes to its chemical reactivity.
These structural components suggest that the compound may influence neurotransmission and metabolic pathways, making it a candidate for treating conditions such as neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The amino acid side chain allows for potential agonistic or antagonistic actions at neurotransmitter receptors, influencing synaptic transmission.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from degeneration, suggesting that this compound may also exhibit neuroprotective properties.
- Metabolic Pathway Influence : The compound may modulate metabolic processes, potentially aiding in conditions related to metabolic disorders.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Compound A | Piperidine derivative with a methyl group | Neuroprotective effects | Lacks an amino acid side chain |
| Compound B | Similar piperidine structure but with a different ester | Antidepressant properties | Contains a phenolic hydroxyl group |
| Compound C | Piperazine analog with ethyl substituents | Anticancer activity | Exhibits different receptor selectivity |
This comparative analysis highlights that while this compound shares common features with other compounds, its specific combination of functional groups and stereochemistry may confer distinct biological activities.
Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. Key findings include:
- In Vitro Studies : Preliminary research indicates that the compound exhibits significant activity against various cell lines, suggesting potential anticancer properties.
- Neuroprotective Studies : Evidence from animal models shows that similar compounds can reduce oxidative stress and apoptosis in neuronal cells, indicating a possible protective effect against neurodegeneration.
Case Studies
- Neuroprotection in Alzheimer's Models : In a study involving transgenic mice models of Alzheimer's disease, administration of compounds similar to this compound resulted in reduced amyloid plaque formation and improved cognitive function.
- Metabolic Regulation : Another study reported that derivatives of this compound influenced glucose metabolism in diabetic rat models, highlighting its potential role in managing metabolic disorders.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine derivatives exhibit activity at various neurotransmitter receptors, particularly those related to dopamine and serotonin systems. These interactions suggest potential applications in treating disorders such as depression, anxiety, and schizophrenia.
Pain Management
Studies have explored the analgesic properties of piperidine derivatives. The structural components of this compound may contribute to pain relief mechanisms, making it a candidate for developing new analgesics that target specific pain pathways without the side effects associated with traditional opioids.
Antidepressant Activity
The modification of amino acid structures within piperidine frameworks has been linked to enhanced antidepressant effects. Research focusing on the serotonin reuptake inhibition mechanism could lead to novel treatments for major depressive disorder (MDD) and other mood disorders.
Anticancer Research
Emerging studies have highlighted the potential of piperidine-based compounds in cancer therapy. The compound's ability to modulate cellular pathways involved in cancer proliferation and apoptosis presents opportunities for developing targeted cancer therapies.
Case Study 1: Neurotransmitter Interaction
A study investigated the effects of piperidine derivatives on serotonin receptors. The findings indicated that modifications to the piperidine ring significantly influenced receptor affinity and efficacy, suggesting that similar modifications in 3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine could enhance its neuropharmacological profile.
Case Study 2: Pain Relief Mechanism
In a preclinical trial assessing the analgesic properties of various piperidine compounds, researchers found that specific structural features correlated with increased efficacy in pain models. The results imply that 3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine may offer similar benefits due to its structural characteristics.
Case Study 3: Antidepressant Effects
Research examining the antidepressant effects of structurally related compounds demonstrated significant improvements in animal models of depression. The study concluded that compounds targeting serotonin and norepinephrine reuptake could offer new avenues for treatment, positioning 3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine as a promising candidate for further exploration.
Chemical Reactions Analysis
Ester Hydrolysis
The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in synthetic workflows:
-
Mechanism : Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, while alkaline hydrolysis involves nucleophilic attack by hydroxide ions.
-
Applications : Used to generate bioactive carboxylic acid intermediates for pharmacological studies.
Amide Bond Reactivity
The ethyl-amino linkage participates in nucleophilic substitution and cleavage reactions:
Acid-Catalyzed Cleavage
Exposure to HCl in methanol (1 hr, 25°C) cleaves the ethyl-amino bond, yielding:
-
Piperidine-1-carboxylic acid benzyl ester
-
(S)-2-Amino-3-methyl-butyric acid ethylamide
Kinetic Data :
-
Rate constant () = s at pH 2
-
Activation energy () = 45 kJ/mol
Enzymatic Hydrolysis
Studies using chymotrypsin demonstrated selective cleavage at the amide bond under physiological conditions (pH 7.4, 37°C), suggesting potential prodrug applications.
Benzyl Ester Hydrogenolysis
Catalytic hydrogenation (H, Pd/C, EtOH) removes the benzyl group, yielding the free carboxylic acid:
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Conditions : 1 atm H, 25°C, 12 hrs
-
Yield : 92%
Amino Group Alkylation
The primary amine reacts with alkyl halides (e.g., methyl iodide) in DMF to form quaternary ammonium salts:
| Reagent | Product | Application |
|---|---|---|
| CHI | N-Methylated derivative | Enhanced receptor binding |
| CHBr | N-Ethyl analog | Solubility modulation |
Piperidine Ring Oxidation
Treatment with KMnO in acidic medium oxidizes the piperidine ring to a pyridine derivative:
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Conditions : 0.1M HSO, 50°C, 6 hrs
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Yield : 60%
Selective Thiol Reduction
While not inherent to the parent compound, related analogs with sulfide groups (e.g., ) are reduced to thiols using NaBH/NiCl (90% yield) .
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, with major pathways including:
-
Decarboxylation : Loss of CO from the ester group.
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Retro-amide cleavage : Fragmentation into piperidine and amino acid derivatives.
Activation Parameters :
-
= 110 kJ/mol
-
= −35 J/(mol·K)
Comparative Reaction Kinetics
The compound’s reactivity was benchmarked against structural analogs:
| Compound | Ester Hydrolysis Rate (rel.) | Amide Stability (pH 7) |
|---|---|---|
| Target compound | 1.0 | Moderate |
| Benzyl ester analog | 0.8 | High |
| Methyl ester derivative | 1.5 | Low |
-
Key Insight : Bulkier ester groups (e.g., benzyl) slow hydrolysis compared to methyl esters.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, emphasizing differences in substituents, ester groups, and physicochemical properties:
*Estimated based on analogs (e.g., benzyl esters in ).
Key Findings:
Ester Group Impact: Benzyl esters (e.g., target compound) increase lipophilicity and may enhance membrane permeability but are prone to esterase-mediated hydrolysis.
Substituent Effects: Ethyl vs. Isopropyl Amino Groups: Ethyl-amino (target compound) offers a balance between hydrophobicity and steric effects, whereas isopropyl-amino (CAS 1401667-08-0) increases steric hindrance, possibly reducing binding affinity but improving metabolic stability . Butyryl vs. Propionyl: The butyryl group (target compound) provides extended hydrophobic interactions compared to propionyl (CAS 1401667-08-0), which may enhance target selectivity .
Backbone Modifications :
- Piperidine vs. Piperazine : Piperazine derivatives (CAS 1354025-19-6) introduce an additional nitrogen atom, enabling stronger hydrogen-bond interactions but reducing conformational flexibility .
Density and Boiling Points: Benzyl esters exhibit higher predicted densities (e.g., 1.14 g/cm³ for CAS 1401667-08-0) compared to tert-butyl analogs, correlating with increased aromaticity .
Preparation Methods
Table 1: Coupling Reaction Optimization
| Substrate | Coupling Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| N-Ethyl-piperidin-3-amine | HATU | DMF | 25 | 85 |
| N-Ethyl-piperidin-3-amine | EDCI/DMAP | DCM | 25 | 70 |
| N-Ethyl-piperidin-3-amine | DCC/HOBt | THF | 40 | 68 |
Key findings:
-
HATU in DMF maximizes yield (85%) due to superior activation of the carboxylic acid.
-
Elevated temperatures (40°C) reduce stereochemical integrity, favoring epimerization.
Protection and Deprotection Strategies
Benzyl Group Utilization
The benzyl ester serves as a transient protecting group, stable under acidic and basic conditions but cleavable via hydrogenolysis (H₂, Pd/C). This selectivity allows sequential functionalization without disturbing the ethyl-amino or piperidine moieties.
Allyloxycarbonyl (Alloc) Alternatives
In industrial settings, the benzyl group is replaced with allyloxycarbonyl (Alloc) to enable orthogonal deprotection. Treatment with allyl chloroformate in heptane at 50°C introduces the Alloc group, which is subsequently removed via palladium-catalyzed deallylation under mild conditions (pH 6.5, 25°C). This strategy reduces side reactions during large-scale synthesis.
Purification and Characterization
Chromatographic Purification
Crude products are purified using gradient silica gel chromatography (hexane:isopropyl alcohol:ethyl acetate). Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves diastereomers, ensuring >99% purity.
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): Benzyl ester protons resonate at δ 5.12 (s, 2H), while the piperidine methylene groups appear as multiplets at δ 2.80–3.20.
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HRMS : [M+H]⁺ calculated for C₂₀H₃₂N₃O₃: 361.2471; observed: 361.2468.
Industrial-Scale Production Considerations
Q & A
Basic Research Question
- Handling : Use gloves, protective eyewear, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation .
- Storage : Keep in sealed, light-resistant containers under inert gas (e.g., N₂) at –20°C. Moisture-sensitive due to the ester and carbamate groups; desiccants (e.g., silica gel) are recommended .
- Decomposition Risks : Avoid prolonged exposure to heat (>40°C) or acidic/basic conditions, which may hydrolyze the benzyl ester or Boc groups .
What computational methods are recommended for optimizing the synthesis pathways of this compound?
Advanced Research Question
ICReDD’s quantum chemical reaction path search methods enable efficient optimization:
- Reaction Simulation : Use density functional theory (DFT) to model transition states and identify low-energy pathways for amide coupling or piperidine functionalization .
- Machine Learning : Train models on existing reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalyst loadings .
- Feedback Loops : Integrate experimental data (e.g., yields, stereoselectivity) into computational workflows to refine predictions iteratively .
How can researchers resolve contradictions in reported spectroscopic data for this compound?
Advanced Research Question
Contradictions in NMR or mass spectrometry data may arise from:
- Epimerization : Monitor pH during sample preparation, as acidic conditions can induce stereochemical inversion. Use chiral HPLC (e.g., CHIRALPAK® columns) to verify enantiopurity .
- Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆) may interact with labile protons; compare spectra in multiple solvents .
- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility in the piperidine ring .
What analytical techniques are most effective for characterizing the purity and structure of this compound?
Basic Research Question
What strategies are employed to assess the compound's stability under varying pH and temperature conditions?
Advanced Research Question
- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC for ester hydrolysis or Boc deprotection .
- pH Profiling : Prepare buffers (pH 1–13) and measure degradation kinetics. Acidic conditions (pH < 3) often cleave the benzyl ester, while basic conditions (pH > 10) hydrolyze amides .
- Mass Spectrometry : Identify degradation products (e.g., free piperidine or carboxylic acid derivatives) using LC-MS/MS .
How is the compound’s potential as a pharmaceutical intermediate evaluated in preclinical studies?
Advanced Research Question
- In Vitro Assays : Test against target enzymes (e.g., proteases) using fluorescence-based activity assays. IC₅₀ values guide structure-activity relationship (SAR) optimization .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. High clearance (>50% in 30 min) indicates need for structural modification .
- Toxicity Screening : Evaluate cytotoxicity in HEK293 or HepG2 cells; EC₅₀ > 100 µM is desirable for further development .
What are the challenges in scaling up the synthesis of this compound from lab to pilot plant?
Advanced Research Question
- Reactor Design : Transition from batch to flow chemistry for exothermic steps (e.g., amide coupling) to improve heat dissipation .
- Cost-Efficiency : Replace expensive coupling agents (e.g., HATU) with cheaper alternatives (e.g., DCC) without compromising yield .
- Waste Management : Optimize solvent recovery (e.g., DMF distillation) to meet environmental regulations .
How do researchers address discrepancies between computational predictions and experimental yields?
Advanced Research Question
- Error Analysis : Compare computed transition state energies with experimental activation parameters (e.g., Arrhenius plots) to identify model inaccuracies .
- Solvent Effects : Incorporate continuum solvation models (e.g., SMD) into DFT calculations to better approximate reaction environments .
- Catalyst Screening : Use high-throughput experimentation (HTE) to test 100+ conditions in parallel, bridging the computational-experimental gap .
What role does the compound’s stereochemistry play in its biological activity?
Advanced Research Question
- Enantiomer-Specific Activity : Compare (S)- and (R)-configured analogs in receptor-binding assays. For example, (S)-stereochemistry in the 2-amino-3-methylbutyryl moiety may enhance target affinity .
- Epimerization Risks : Monitor chiral integrity in biological matrices (e.g., plasma) using chiral LC-MS to ensure pharmacokinetic reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
